![molecular formula C14H18N2O5 B14135351 5-{2-[(3-Methylphenoxy)acetyl]hydrazinyl}-5-oxopentanoic acid](/img/structure/B14135351.png)
5-{2-[(3-Methylphenoxy)acetyl]hydrazinyl}-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{2-[(3-Methylphenoxy)acetyl]hydrazinyl}-5-oxopentanoic acid is an organic compound with the molecular formula C14H18N2O5 This compound is characterized by the presence of a hydrazinyl group, a phenoxy group, and a pentanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[(3-Methylphenoxy)acetyl]hydrazinyl}-5-oxopentanoic acid typically involves the reaction of 3-methylphenoxyacetic acid with hydrazine hydrate, followed by the acylation of the resulting hydrazide with glutaric anhydride. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-{2-[(3-Methylphenoxy)acetyl]hydrazinyl}-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学的研究の応用
5-{2-[(3-Methylphenoxy)acetyl]hydrazinyl}-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of 5-{2-[(3-Methylphenoxy)acetyl]hydrazinyl}-5-oxopentanoic acid involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenoxy group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.
類似化合物との比較
Similar Compounds
- 5-{2-[2-(2-Methoxyphenoxy)acetyl]hydrazinyl}-5-oxopentanoic acid
- 5-{2-[2-(3-Methylphenoxy)acetyl]hydrazino}-5-oxopentanoic acid
Uniqueness
5-{2-[(3-Methylphenoxy)acetyl]hydrazinyl}-5-oxopentanoic acid is unique due to the presence of the 3-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
特性
分子式 |
C14H18N2O5 |
|---|---|
分子量 |
294.30 g/mol |
IUPAC名 |
5-[2-[2-(3-methylphenoxy)acetyl]hydrazinyl]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H18N2O5/c1-10-4-2-5-11(8-10)21-9-13(18)16-15-12(17)6-3-7-14(19)20/h2,4-5,8H,3,6-7,9H2,1H3,(H,15,17)(H,16,18)(H,19,20) |
InChIキー |
SAALPBWIGANFAG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OCC(=O)NNC(=O)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B14135273.png)

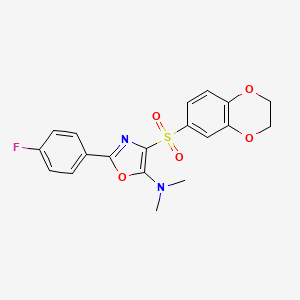
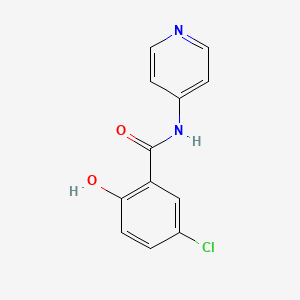
![4-{2-[(2-Methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethyl}benzenesulfonamide](/img/structure/B14135287.png)
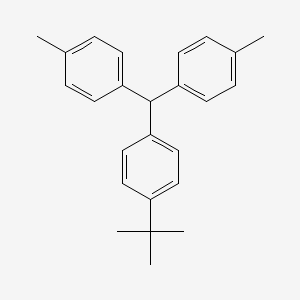
![4-Hydroxy-2-[(4-methoxyphenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14135306.png)
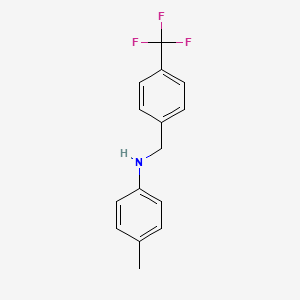
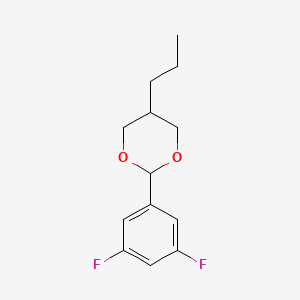
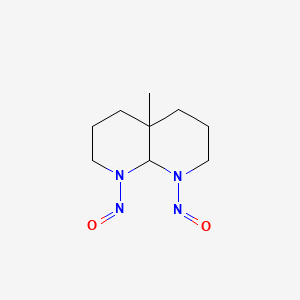
![4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride](/img/structure/B14135321.png)
![Quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]-](/img/structure/B14135327.png)
![2-[(Naphthalen-2-yl)amino]phenol](/img/structure/B14135344.png)

